molecular formula C24H20F2N4O4S B6491231 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013782-23-4

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6491231
CAS No.: 1013782-23-4
M. Wt: 498.5 g/mol
InChI Key: UNZGQOXDMVKEOY-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methoxy]-1-[(3-Fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by dual 3-fluorophenyl substituents (methoxy and methyl groups) and a sulfamoylphenyl carboxamide moiety. Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme-modulating activities.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O4S/c25-18-5-1-3-16(11-18)13-30-14-22(24(29-30)34-15-17-4-2-6-19(26)12-17)23(31)28-20-7-9-21(10-8-20)35(27,32)33/h1-12,14H,13,15H2,(H,28,31)(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZGQOXDMVKEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its specific substituent arrangement. Below is a comparative analysis with structurally related pyrazole derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity Key Differences
Target Compound Dual 3-fluorophenyl (methoxy/methyl), sulfamoylphenyl Hypothesized enzyme inhibition (e.g., kinase or protease) Unique dual fluorination and sulfamoyl group
N-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide 4-Fluorophenyl, 3-methoxyphenyl, methyl Anti-inflammatory, anticancer Lacks sulfamoyl group; methoxy enhances solubility but reduces hydrogen bonding
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide 3-Chloro-4-fluorophenyl, 4-fluorophenyl, methoxy Anticancer (cell line inhibition) Chlorine increases electrophilicity but may reduce metabolic stability compared to fluorine
N-(4-Ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide Ethoxyphenyl, methyl, sulfamoyl Antibacterial, enzyme inhibition Ethoxy group improves lipophilicity but reduces polarity vs. methoxy
N-[(2-Chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide 2-Chlorophenylmethyl, 4-fluorophenyl, methoxy Anti-inflammatory, analgesic Chlorine at ortho position sterically hinders target binding vs. fluorine

Key Insights

Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity and small atomic radius enhance binding to electron-rich targets (e.g., enzymes) while improving pharmacokinetic properties like half-life. Chlorine or bromine substitutions, though more lipophilic, may introduce steric hindrance or metabolic liabilities .

Dual Fluorophenyl Substitutions : The dual 3-fluorophenyl groups may create synergistic electronic effects, stabilizing aromatic π-π interactions with protein targets. This is distinct from single-substituted analogs .

Methoxy vs. Methyl : Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups. The target compound balances both with a methoxy and methyl substitution .

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